(3-Bromo-5-nitrophenyl)hydrazinehydrochloride
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Overview
Description
(3-Bromo-5-nitrophenyl)hydrazinehydrochloride is a chemical compound with the molecular formula C₆H₇BrClN₃O₂ and a molecular weight of 268.50 g/mol . This compound is primarily used for research purposes and is known for its unique chemical properties, which make it valuable in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-nitrophenyl)hydrazinehydrochloride typically involves the reaction of 3-bromo-5-nitroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 3-bromo-5-nitroaniline
Reagent: Hydrazine hydrate
Catalyst: Hydrochloric acid
Reaction Conditions: The reaction is typically conducted at room temperature with constant stirring until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-nitrophenyl)hydrazinehydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols, appropriate solvents
Oxidation: Oxidizing agents like potassium permanganate
Major Products Formed
Reduction: 3-amino-5-nitrophenylhydrazine
Substitution: Various substituted phenylhydrazines
Oxidation: Azo compounds
Scientific Research Applications
(3-Bromo-5-nitrophenyl)hydrazinehydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Bromo-5-nitrophenyl)hydrazinehydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution reactions. Additionally, its hydrazine moiety can form stable complexes with metal ions, which can be exploited in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-5-nitrophenyl)boronic acid: Similar in structure but contains a boronic acid group instead of a hydrazine moiety.
3-Nitrophenylhydrazine hydrochloride: Lacks the bromine atom, making it less reactive in certain substitution reactions.
(3-Bromo-5-methylphenyl)hydrazine hydrochloride: Contains a methyl group instead of a nitro group, altering its chemical reactivity.
Uniqueness
(3-Bromo-5-nitrophenyl)hydrazinehydrochloride is unique due to the presence of both bromine and nitro groups, which enhance its reactivity and versatility in chemical reactions. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(3-bromo-5-nitrophenyl)hydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2.ClH/c7-4-1-5(9-8)3-6(2-4)10(11)12;/h1-3,9H,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIMXGXMVNYPSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Br)NN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClN3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.49 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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